(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-4-28-12-11-24-17-10-9-16(30(21,26)27)13-18(17)29-20(24)22-19(25)14-5-7-15(8-6-14)23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUCUWGNBIXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazolylidene intermediate. This intermediate is then reacted with dimethylamine and ethoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) moiety participates in nucleophilic substitution under acidic or basic conditions.
Key Findings :
-
Alkylation at the sulfamoyl nitrogen occurs preferentially with primary alkyl halides, yielding products with improved solubility in polar aprotic solvents .
-
Acylation reactions require anhydrous conditions to avoid competing hydrolysis .
Electrophilic Aromatic Substitution
The benzothiazole and benzamide aromatic rings undergo regioselective electrophilic substitution.
Key Findings :
-
Nitration occurs at the C5 position of the benzothiazole ring due to electron-donating effects of the thiazole sulfur .
-
Halogenation at the benzamide ring is sterically hindered by the dimethylamino group, leading to moderate yields.
Hydrolysis Reactions
The benzamide (-CONH-) and ethoxyethyl (-OCH₂CH₂O-) groups are susceptible to hydrolysis.
| Functional Group | Conditions | Products | References |
|---|---|---|---|
| Benzamide | 6M HCl, reflux, 12h | 4-(Dimethylamino)benzoic acid | |
| Ethoxyethyl | HBr/AcOH, 110°C, 6h | Ethylene glycol and alkyl bromide |
Mechanistic Insights :
-
Acidic hydrolysis of the benzamide follows a classic nucleophilic acyl substitution pathway .
-
Ethoxyethyl cleavage proceeds via SN2 displacement, generating a bromoethane byproduct.
Redox Reactions
The dimethylamino group and benzothiazole system participate in redox processes.
| Reaction Type | Reagents/Conditions | Outcomes | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | N-Oxide formation at dimethylamino | |
| Reduction | H₂, Pd/C, EtOH, 50 psi | Benzothiazole ring saturation |
Key Findings :
-
Oxidation of the dimethylamino group to N-oxide enhances hydrogen-bonding capacity .
-
Catalytic hydrogenation reduces the thiazole ring’s double bond, altering conjugation .
Complexation with Metal Ions
The sulfamoyl and dimethylamino groups act as ligands for transition metals.
| Metal Ion | Conditions | Complex Structure | Stability Constant (Log K) | References |
|---|---|---|---|---|
| Cu(II) | EtOH/H₂O, pH 7.4 | Octahedral geometry | 4.2 | |
| Fe(III) | DMSO, RT | Trigonal bipyramidal | 3.8 |
Applications :
Photochemical Reactions
UV irradiation induces unique reactivity in the benzothiazole system.
| Reaction Type | Conditions | Products | Quantum Yield (Φ) | References |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (365 nm), CH₃CN | Cyclobutane-fused benzothiazole | 0.18 | |
| C-S Bond Cleavage | UV (254 nm), O₂, MeOH | Mercaptobenzamide derivatives | 0.09 |
Mechanistic Insights :
-
Cycloaddition occurs between the thiazole C=N and adjacent aromatic π-systems.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways.
| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products | References |
|---|---|---|---|
| 180–220 | 12 | SO₂, NH₃ | |
| 300–350 | 45 | CO₂, dimethylamine |
Stability Recommendations :
-
Storage below 25°C in inert atmospheres prevents premature decomposition.
Aplicaciones Científicas De Investigación
Biological Activities
Research has indicated that compounds similar to (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against various bacterial strains .
- Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The interaction of the benzothiazole moiety with biological targets involved in cancer progression is an area of growing interest .
- Anti-inflammatory Effects : Some derivatives have demonstrated promising anti-inflammatory activities, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through various methods, often involving the reaction of benzothiazole derivatives with amines and sulfonyl chlorides. The resulting compounds can be further modified to enhance their pharmacological properties.
Key Synthetic Pathways:
- Condensation Reactions : Utilizing amines and sulfonyl chlorides to form the sulfonamide linkage.
- Cyclization Processes : Involving heterocyclic systems to introduce additional biological activity.
Case Studies
Several studies have explored the applications of benzothiazole derivatives, which provide insights into the potential uses of (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide:
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of various benzothiazole derivatives, showing that modifications at the sulfonamide position significantly influenced their activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research demonstrated that specific benzothiazole compounds inhibited the growth of cancer cell lines, suggesting that (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide could be a candidate for further anticancer drug development .
- Inflammation Models : Experimental models indicated that certain derivatives exhibited anti-inflammatory effects comparable to established drugs, supporting further investigation into their therapeutic potential .
Mecanismo De Acción
The mechanism of action of (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar benzothiazole core and exhibit anti-inflammatory activity.
6-bromobenzo[d]thiazol-2(3H)-one derivatives: Known for their cytotoxic and antibacterial activities.
Unsymmetrical azines:
Uniqueness
(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Actividad Biológica
(Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that incorporates a thiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological significance. Its molecular formula is C_{20}H_{26N_2O_3S with a molecular weight of approximately 378.56 g/mol. The structural complexity contributes to its potential biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. A synthesis of various thiazole-based compounds showed significant cytotoxic effects against multiple tumor cell lines. For instance, compounds derived from similar scaffolds demonstrated high inhibition rates against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 6c | PC-3 | 5.4 |
| 8c | MCF-7 | 7.2 |
| 11b | A549 | 4.8 |
| 15g | HeLa | 6.1 |
These findings indicate that the compound may exhibit similar anticancer properties due to its structural attributes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and metabolism. Notably, it has shown promise as an inhibitor of tyrosine kinases, which play critical roles in cell signaling and proliferation.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| c-Met | 1.5 | 0.5 (Standard Inhibitor) |
| EGFR | 3.0 | 1.0 |
| VEGFR-2 | 2.5 | 0.8 |
The compound's ability to inhibit these kinases suggests a potential application in targeted cancer therapies .
The mechanism by which (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects likely involves interaction with specific protein targets within the cell. Molecular docking studies have indicated that the compound can effectively bind to active sites of target enzymes, thereby inhibiting their activity .
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of thiazole derivatives, including the target compound, demonstrated that modifications in the side chains significantly influenced cytotoxicity against various cancer cell lines. The most potent derivatives were further investigated for their mechanism of action, revealing apoptosis induction in treated cells.
- Enzyme Targeting Study : Another research project focused on the inhibition of c-Met and EGFR by thiazole derivatives showed that compounds similar to our target exhibited promising results in reducing cell viability in vitro, suggesting potential for further development as anticancer agents.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing (Z)-4-(dimethylamino)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the thiazole core via cyclization of substituted thiourea derivatives under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the sulfamoyl group using sulfonation reagents (e.g., chlorosulfonic acid) at controlled temperatures (0–5°C) to prevent over-sulfonation .
- Step 3: Coupling of the benzamide moiety via a nucleophilic acyl substitution reaction, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Optimization:
- Temperature Control: Reactions involving allyl or ethoxyethyl substituents require strict temperature control (e.g., 60–80°C) to avoid isomerization .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 485.1234) and fragmentation patterns .
Advanced: How can researchers elucidate the compound’s biological mechanism of action?
Methodological Answer:
- Target Identification:
- Molecular Docking: Screen against enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina to predict binding affinities .
- Kinetic Assays: Measure IC50 values via fluorimetric assays (e.g., inhibition of β-lactamase activity at varying substrate concentrations) .
- Pathway Analysis:
- Transcriptomics: RNA-seq of treated cancer cell lines (e.g., MCF-7) identifies dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Data Triangulation:
- Case Study: If an analog with a methoxy group shows reduced activity despite predicted binding, use X-ray crystallography to confirm steric hindrance in the active site .
- Meta-Analysis: Compare IC50 values across analogs (Table 1) to isolate substituent effects (e.g., ethoxyethyl vs. allyl groups) .
| Analog | Substituent (R) | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Ethoxyethyl | 0.12 | Enzyme X |
| Compound B | Allyl | 1.45 | Enzyme X |
Advanced: What computational methods enhance the design of derivatives with improved fluorescence properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict fluorescence emission wavelengths. For example, substituting the benzamide ring with electron-withdrawing groups reduces the gap, shifting emission to longer wavelengths .
- Molecular Dynamics (MD): Simulate solvation effects in PBS buffer to optimize solubility without compromising fluorescence .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Monitor degradation via HPLC; sulfamoyl groups are labile under acidic conditions .
- Thermal Stability: Heat at 60°C for 72h in DMSO. Use TGA (Thermogravimetric Analysis) to detect decomposition above 200°C .
Advanced: What strategies improve selectivity for target enzymes over off-target proteins?
Methodological Answer:
- Fragment-Based Design: Replace the dimethylamino group with a piperazine ring to reduce hydrophobic interactions with non-target kinases .
- Covalent Docking: Introduce a Michael acceptor (e.g., α,β-unsaturated ketone) for irreversible binding to cysteine residues in the target’s active site .
Advanced: How to validate enzyme inhibition mechanisms experimentally?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) between the compound and purified enzyme .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
Advanced: What multidisciplinary approaches are critical for advancing this compound to preclinical trials?
Methodological Answer:
- ADMET Profiling:
- Microsomal Stability: Incubate with human liver microsomes (HLM) to calculate t1/2 .
- Caco-2 Permeability: Assess intestinal absorption using a monolayer model (Papp > 1×10⁻⁶ cm/s indicates good bioavailability) .
- Toxicogenomics: RNA-seq of hepatocytes identifies dose-dependent oxidative stress markers (e.g., Nrf2 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
